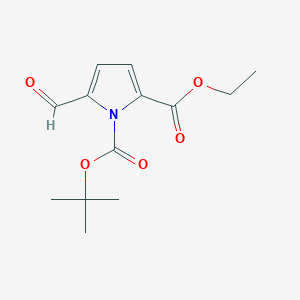

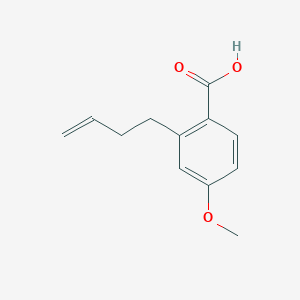

1-tert-butyl 2-ethyl 5-formyl-1H-pyrrole-1,2-dicarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-tert-butyl 2-ethyl 5-formyl-1H-pyrrole-1,2-dicarboxylate” is a chemical compound with the molecular formula C13H17NO5 . It has a molecular weight of 267.28 . This compound is used for research purposes .

Molecular Structure Analysis

The molecular structure of “1-tert-butyl 2-ethyl 5-formyl-1H-pyrrole-1,2-dicarboxylate” can be analyzed using various techniques such as NMR, HPLC, LC-MS, UPLC & more .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-tert-butyl 2-ethyl 5-formyl-1H-pyrrole-1,2-dicarboxylate” include its molecular weight (267.28), molecular formula (C13H17NO5), and its storage and boiling point conditions .Applications De Recherche Scientifique

Synthesis of Chiral Compounds

Research has demonstrated the synthesis of chiral compounds such as 3,3′-Di-tert-butyl-2,2′-bipyrrole from precursors like ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate. This process reveals the compound's potential in creating axially chiral molecules due to restricted rotation around the bipyrrole bond, a feature attributable to the bulky tert-butyl groups. The X-ray crystal structure analysis confirmed the chirality and the non-coplanarity of the pyrrole rings, twisted by 84.5°, indicating the compound's utility in the synthesis of complex chiral structures (Skowronek & Lightner, 2003).

Novel Synthetic Methods

Another study outlined a convenient synthesis method for 4-tert-butyl 2-ethyl 3-amino-1-benzyl-5-dialkylamino-1H-pyrrole-2,4-dicarboxylate derivatives. This synthesis features a highly selective cyclization process, showcasing the compound's versatility in organic synthesis. The method is noted for its efficiency, including a streamlined process without the need for column chromatography purification, highlighting the compound's role in facilitating the preparation of complex organic molecules (Nishio et al., 2011).

Materials Science and Dyes

Further research into the synthesis of conjugated dienes with heterocyclic groups identified a series of tetramethyl 4,4'-(ethane-1,2-diylidene)bis[1-R-5-oxo-4,5-dihydro-1H-pyrrole-2,3-dicarboxylate] compounds. These compounds can serve as dyes and pigments due to their extensive conjugated systems, demonstrating the chemical's potential in materials science for developing new pigmented materials with specific optical properties (Liu et al., 2014).

Antitumor Agents Synthesis

Another significant application is in the synthesis of antitumor agents, as illustrated by the process to synthesize sunitinib malate. Starting from tert-butyl acetoacetate and progressing through various chemical reactions, this synthesis pathway underscores the chemical's importance in creating pharmacologically active compounds. Sunitinib is a notable example, showcasing the potential for developing treatments against various cancers (Ren, 2008).

Propriétés

IUPAC Name |

1-O-tert-butyl 2-O-ethyl 5-formylpyrrole-1,2-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO5/c1-5-18-11(16)10-7-6-9(8-15)14(10)12(17)19-13(2,3)4/h6-8H,5H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOESFJYVBFHMSI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(N1C(=O)OC(C)(C)C)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-tert-butyl 2-ethyl 5-formyl-1H-pyrrole-1,2-dicarboxylate | |

CAS RN |

105632-52-8 |

Source

|

| Record name | 1-tert-butyl 2-ethyl 5-formyl-1H-pyrrole-1,2-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[6-Phenyl-4-(2-phenylvinyl)-1,3-cyclohexadien-1-yl]benzene](/img/structure/B514963.png)

![[1-(3-Methyl-2-butenyl)-2,3-diphenyl-2-cyclopropen-1-yl]benzene](/img/structure/B514964.png)

![[3-(2-Butenyl)-2,3-diphenyl-1-cyclopropen-1-yl]benzene](/img/structure/B514967.png)

![Hydroxy(tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13,15-heptaen-15-yl)azane oxide](/img/structure/B514969.png)

![1-Ethoxy-5,5,9,11,11-pentamethyltricyclo[7.3.1.0~2,7~]tridec-2(7)-en-3-one](/img/structure/B514985.png)